molecular formula C13H14N2O2 B7463924 1-Benzyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

1-Benzyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B7463924
M. Wt: 230.26 g/mol
InChI Key: KSLRDGFZOHRDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. It is commonly known as BMDP and is a derivative of pyrimidine. This compound has been widely studied for its potential applications in various therapeutic areas.

Mechanism of Action

The exact mechanism of action of BMDP is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels in the brain, which can lead to its anticonvulsant and analgesic effects. Additionally, BMDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
BMDP has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, BMDP has been found to have analgesic effects, with studies showing that it can reduce pain sensitivity in animal models. Furthermore, BMDP has been found to have anti-inflammatory effects, with studies showing that it can reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

BMDP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied, and its biological activities are well-documented. However, BMDP also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further explored.

Future Directions

There are several future directions for the study of BMDP. One area of research could be the optimization of its therapeutic potential for the treatment of epilepsy, pain, and inflammation. Additionally, further studies could explore its potential as an anti-cancer agent. Furthermore, the development of new analogs of BMDP could lead to the discovery of compounds with improved biological activities and reduced toxicity. Overall, the study of BMDP has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of BMDP involves the reaction of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a moderate temperature. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

BMDP has been studied extensively for its potential applications in various therapeutic areas. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, BMDP has been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

1-benzyl-3,6-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-8-12(16)14(2)13(17)15(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLRDGFZOHRDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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